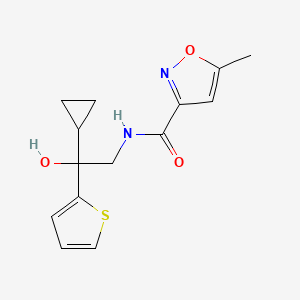

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-9-7-11(16-19-9)13(17)15-8-14(18,10-4-5-10)12-3-2-6-20-12/h2-3,6-7,10,18H,4-5,8H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMJUYXSOLHZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several key structural components:

- Cyclopropyl group : Known for its ability to enhance biological activity through conformational flexibility.

- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

- Isoxazole moiety : Often associated with various pharmacological effects, including anti-inflammatory and anti-bacterial activities.

Antitumor Activity

Recent studies have indicated that derivatives of isoxazole, including the compound , exhibit significant antitumor activity. For instance, compounds containing similar isoxazole structures have shown potent inhibition against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Isoxazole Derivative A | MCF-7 | 10 | BRAF(V600E) inhibition |

| Isoxazole Derivative B | MDA-MB-231 | 5 | EGFR inhibition |

Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory effects through the modulation of cytokine production and inhibition of NF-kB signaling pathways. This activity is crucial for conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

The precise mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and inflammation.

- Receptor Modulation : It can interact with cellular receptors, altering their activity and downstream signaling pathways.

- Gene Expression Regulation : By affecting transcription factors, the compound can modulate gene expression related to cell survival and proliferation.

Case Studies

-

Study on Antitumor Effects : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.

- Tumor Size Reduction : 60% reduction in tumor volume after 4 weeks of treatment.

-

Anti-inflammatory Research : In a murine model of arthritis, the compound was shown to reduce inflammatory markers significantly, suggesting its utility in managing autoimmune conditions.

- Cytokine Levels : IL-6 levels decreased by 50% after treatment with the compound.

Comparison with Similar Compounds

a. N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()

- Structural Differences: The target compound has a cyclopropyl-hydroxy-ethyl side chain, whereas this analog features a diethylamino-phenyl group. The thiophene substituent in this analog is 5-methyl, while the target compound’s thiophene is unsubstituted.

- Functional Implications: The diethylamino group may enhance lipophilicity and membrane permeability compared to the target’s polar hydroxyl group.

b. GSK2830371 ()

- Structural Differences :

- GSK2830371 incorporates a chloropyridinyl group and cyclopentyl substituents, contrasting with the target’s cyclopropyl and hydroxyethyl moieties.

- Functional Implications :

Thiophene-Containing Antimicrobial Agents ()

- Representative Compounds: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones N-[2-(5-(methylthio)thiophen-2-yl)-2-oximinoethyl] piperazinyl quinolones

- Structural Differences: These compounds feature quinolone cores with thiophene-linked oxime or ketone groups, unlike the target’s isoxazole-carboxamide backbone.

- Functional Implications: The quinolone scaffold confers antibacterial activity via DNA gyrase inhibition, whereas the target’s isoxazole may target kinases or hydrolases. Bromo or methylthio substituents on thiophene enhance antibacterial potency but may increase toxicity .

Thiophene-Modified Pharmacopeial Compounds ()

- Representative Compounds: (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate

- Structural Differences :

- These molecules integrate tetrahydronaphthalene or sulfonate esters , diverging from the target’s isoxazole-carboxamide core.

- Functional Implications :

Comparative Data Table

Key Research Findings

Role of Thiophene Substitution :

- Methyl or bromo substituents on thiophene (e.g., and ) enhance antibacterial activity but may reduce solubility. The target compound’s unsubstituted thiophene could favor interactions with aromatic residues in target proteins .

Impact of Cyclopropane :

- Cyclopropane rings (target compound and GSK2830371) improve metabolic stability by resisting oxidative degradation, a critical advantage in drug design .

Hydroxyl Group Significance: The hydroxyl moiety in the target compound may facilitate hydrogen bonding with enzymatic active sites, a feature absent in diethylamino or sulfonate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.